molecular formula C17H14N4OS B10890814 N-(4-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

N-(4-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10890814
M. Wt: 322.4 g/mol
InChI Key: FRYXGCKZERMKNX-UHFFFAOYSA-N
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Description

N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a benzimidazole core, a cyanophenyl group, and a thioether linkage, making it a subject of interest in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Thioether Linkage: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K~2~CO~3~) to deprotonate the thiol.

    Attachment of the Cyanophenyl Group: The final step involves coupling the intermediate with 4-cyanophenyl acetic acid or its derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl~2~) or iron powder in acidic conditions.

    Substitution: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: SnCl2, iron powder

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or photophysical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N1-(4-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate enzyme activity. The cyanophenyl group may enhance binding affinity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-CYANOPHENYL)-2-[(1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE: Lacks the methyl group on the benzimidazole ring.

    N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]PROPIONAMIDE: Has a propionamide group instead of an acetamide group.

Uniqueness

N~1~-(4-CYANOPHENYL)-2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of the methyl group on the benzimidazole ring, which can influence its binding properties and biological activity. This structural variation can lead to differences in potency, selectivity, and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-cyanophenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H14N4OS/c1-11-2-7-14-15(8-11)21-17(20-14)23-10-16(22)19-13-5-3-12(9-18)4-6-13/h2-8H,10H2,1H3,(H,19,22)(H,20,21)

InChI Key

FRYXGCKZERMKNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)C#N

Origin of Product

United States

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